molecular formula C9H9NO3 B8770119 5-(1,3-Dioxolan-2-yl)picolinaldehyde

5-(1,3-Dioxolan-2-yl)picolinaldehyde

Cat. No.: B8770119
M. Wt: 179.17 g/mol
InChI Key: GDNYXSYBRVRZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Dioxolan-2-yl)picolinaldehyde is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-8-2-1-7(5-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2

InChI Key

GDNYXSYBRVRZLB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (100 mL) solution of 2-bromo-5-[1,3]dioxolan-2-yl-pyridine (4.77 g, 20.7 mmol) described in Manufacturing Example 154-1-2 was added n-butyl lithium (14.3 mL, 1.6 M hexane solution, 22.8 mmol) under nitrogen atmosphere at −78° C., which was stirred for 20 minutes at −78° C. Then, N,N-dimethylformamide (1.92 mL, 24.8 mmol) was added to the reaction mixture, which was stirred for 15 minutes while the temperature was raised to room temperature. Water was added to the reaction mixture at room temperature, which was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (1.73 g, 47%).
Quantity
100 mL
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reactant
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4.77 g
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14.3 mL
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reactant
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1.92 mL
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reactant
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0 (± 1) mol
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Yield
47%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-(1,3-dioxolan-2-yl)pyridine (9.60 g) in tetrahydrofuran (150 mL) was slowly added a 1.6M n-butyllithium hexane solution (28.7 mL) at −78° C. The reaction mixture was stirred for 30 min, N,N-dimethylformamide (3.9 mL) in tetrahydrofuran (50 mL) was added, and the mixture was warmed to room temperature and stirred for 30 min. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate solution. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and the title compound (2.70 g, yield 36%) was obtained as a pale-yellow amorphous solid from a fraction eluted with ethyl acetate-hexane (1:2, volume ratio). MS: 180 (MH+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
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3.9 mL
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reactant
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50 mL
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solvent
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Yield
36%

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